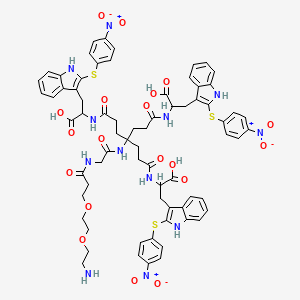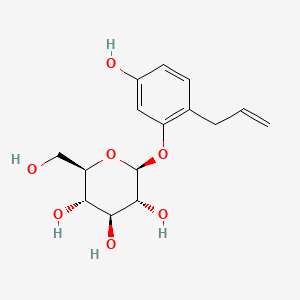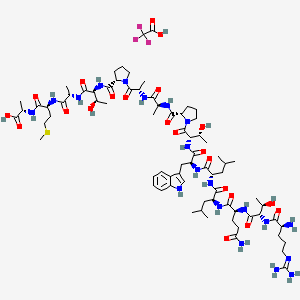
(3-(1H-Indol-4-yl)-1,2,4-oxadiazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZINC12409120, also known as R-4584, is a selective inhibitor of extracellular signal-regulated kinase (ERK). It has an inhibitory concentration (IC50) of 5.0 μM for ERK. This compound specifically inhibits ERK activity mediated by fibroblast growth factor 23 (FGF23) and α-Klotho interaction, without affecting epidermal growth factor (EGF)-mediated ERK activation .
Preparation Methods
The synthetic routes and reaction conditions for ZINC12409120 are not explicitly detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for laboratory use . Industrial production methods are not specified, indicating that it is primarily produced for scientific research rather than commercial applications.
Chemical Reactions Analysis
ZINC12409120 undergoes specific interactions with ERK, particularly inhibiting the activity mediated by FGF23 and α-Klotho . The compound does not exhibit inhibitory effects on the epidermal growth factor receptor (EGFR) tyrosine kinase or EGF/EGFR interaction . The major product formed from these reactions is the inhibition of ERK activity, which is crucial for various cellular processes.
Scientific Research Applications
ZINC12409120 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an ERK inhibitor, which makes it valuable for studying the ERK signaling pathway and its role in various diseases . The compound has been shown to reduce FGF23-mediated ERK activities by 70%, making it a potential candidate for treating conditions related to excessive FGF23 signaling, such as X-linked hypophosphatemic rickets and tumor-induced osteomalacia .
Mechanism of Action
ZINC12409120 exerts its effects by disrupting the interaction between FGF23 and α-Klotho, thereby inhibiting ERK activity . The compound binds to residues on the KL1 and KL2 domains and the linker between these domains of α-Klotho, which disrupts the regular function of α-Klotho and impedes FGF23 binding . This inhibition of ERK activity is crucial for regulating various cellular processes and signaling pathways.
Comparison with Similar Compounds
ZINC12409120 is unique in its selective inhibition of ERK activity mediated by FGF23 and α-Klotho interaction . Similar compounds include other ERK inhibitors such as SB-218078, MANS peptide, and Staurosporine . ZINC12409120 stands out due to its specific mechanism of action and high selectivity for the FGF23:α-Klotho interaction .
Properties
Molecular Formula |
C20H16N4O2 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(1H-indol-4-yl)-1,2,4-oxadiazol-5-yl]methanone |
InChI |
InChI=1S/C20H16N4O2/c25-20(24-11-9-13-4-1-2-5-14(13)12-24)19-22-18(23-26-19)16-6-3-7-17-15(16)8-10-21-17/h1-8,10,21H,9,11-12H2 |
InChI Key |
BIUXGRRZAUBPEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC(=NO3)C4=C5C=CNC5=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)









